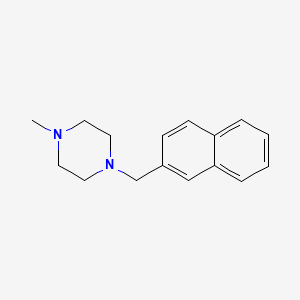

1-methyl-4-(2-naphthylmethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions under specific conditions to introduce various functional groups into the piperazine ring. For instance, microwave-assisted synthesis has been employed to prepare a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, showcasing the versatility of piperazine in medicinal chemistry applications (Mahesh, Perumal, & Pandi, 2004). Similarly, piperazine derivatives containing a chiral bi-2-naphthyl moiety have been synthesized, demonstrating the utility of piperazine as a scaffold for the construction of complex molecular architectures (Periasamy, Venkanna, Nagaraju, & Mohan, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated through various spectroscopic methods. X-ray crystallography has been used to determine the crystal and molecular structure of piperazine compounds, revealing their conformation and interaction with other molecules (Özbey, Kendi, Göker, & Tunçbilek, 1998). Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and potential as functional materials. For example, the luminescent properties and photo-induced electron transfer capabilities of piperazine substituted naphthalimides have been studied, indicating their potential applications in fluorescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as their crystalline forms and solubility, play a crucial role in their practical applications. Studies on organic crystal engineering with piperazine derivatives have provided insights into the hydrogen-bonding networks and polymorphism, which are essential for designing materials with desired physical characteristics (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and stability, are influenced by their molecular structure. Research on the synthesis and antimicrobial studies of piperazine compounds bearing dithiocarbamate complexes has demonstrated their potential in developing new antimicrobial agents (Verma & Singh, 2015).

Propiedades

IUPAC Name |

1-methyl-4-(naphthalen-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-8-10-18(11-9-17)13-14-6-7-15-4-2-3-5-16(15)12-14/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLILDGYKPCVLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methyl-4-(2-naphthylmethyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)

![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)

![N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5652260.png)

![ethyl 4-[(3-fluorophenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B5652271.png)

![(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)